molecular formula C30H30N4O2 B159806 1,3-Bis(5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)benzene CAS No. 138372-67-5

1,3-Bis(5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)benzene

Cat. No. B159806
M. Wt: 478.6 g/mol
InChI Key: FQJQNLKWTRGIEB-UHFFFAOYSA-N
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Description

The compound “1,3-Bis(5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)benzene” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are heterocyclic compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the tert-butyl groups and phenyl rings suggests that this compound may have interesting steric and electronic properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole rings, which are aromatic and hence contribute to the overall stability of the molecule . The tert-butyl groups are bulky and could influence the overall shape and conformation of the molecule.


Chemical Reactions Analysis

Oxadiazoles are generally stable compounds, but they can participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic oxadiazole rings and phenyl rings would likely make the compound relatively stable and resistant to decomposition . The tert-butyl groups could increase the compound’s solubility in nonpolar solvents.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

1,3-Bis(5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)benzene and related compounds have been extensively studied for their application in organic light-emitting diodes (OLEDs). These materials serve as efficient hole-blocking and electron-transporting layers, contributing to enhanced performance of OLEDs. For instance, Wang et al. (2001) synthesized a bis(1,3,4-oxadiazole) system and used it in LEDs, demonstrating considerable efficiency improvements in bilayer LED structures over single-layer devices (Wang et al., 2001).

Electrophosphorescent Intermediate

The compound has been synthesized and evaluated as an electrophosphorescent intermediate. Kong-qiang (2005) explored the synthesis of a derivative of this compound, showing potential for application in electrophosphorescent devices (Xing Kong-qiang, 2005).

Excited State Intramolecular Proton Transfer

This class of compounds has been investigated for their excited state intramolecular proton transfer (ESIPT) dynamics, which is crucial in understanding the photophysical behavior of organic compounds in various applications. Kim et al. (2015) studied ESIPT dynamics in oxadiazole-based dyes, which is relevant for applications in photonics and organic electronics (Jinyong Kim et al., 2015).

Atomistic Multiscale Simulation

The structure and properties of amorphous layers of similar compounds have been analyzed through atomistic multiscale simulations. Such studies, like the one by Emelyanova et al. (2013), provide insights into the physical and chemical properties relevant for electronic applications (S. Emelyanova et al., 2013).

High-Performance Bismaleimide Resins

Novel bismaleimide monomers containing 1,3,4-oxadiazole have been synthesized for high-performance bismaleimide resins, as demonstrated by Tang et al. (2007). These resins exhibit good thermal stability and potential for advanced composite materials (Haoyu Tang et al., 2007).

Electroluminescence and Photoluminescence

Research by Yang et al. (2010) has shown that derivatives of 1,3,4-oxadiazole exhibit electroluminescence and photoluminescence, important for developing advanced optical materials and devices (Chih-Chiang Yang et al., 2010).

Liquid Crystal Properties

Mabrouki et al. (2020) explored liquid crystal properties of compounds containing 1,3-bis(1,3,4-oxadiazol-2-yl)benzene, which is significant for applications in liquid crystal displays and related technologies (A. Mabrouki et al., 2020).

Antimicrobial Study

Compounds derived from 1,3,4-oxadiazole have been investigated for their antimicrobial properties, as shown in the study by Deohate and Berad (2009). This suggests potential applications in medical and biological fields (P. P. Deohate & B. Berad, 2009).

Future Directions

The study of oxadiazole derivatives is a vibrant field in medicinal chemistry, materials science, and other areas. This particular compound, with its combination of oxadiazole rings, tert-butyl groups, and phenyl rings, could be of interest in these areas .

properties

IUPAC Name

2-(4-tert-butylphenyl)-5-[3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O2/c1-29(2,3)23-14-10-19(11-15-23)25-31-33-27(35-25)21-8-7-9-22(18-21)28-34-32-26(36-28)20-12-16-24(17-13-20)30(4,5)6/h7-18H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJQNLKWTRGIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)C4=NN=C(O4)C5=CC=C(C=C5)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571406
Record name 2,2'-(1,3-Phenylene)bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)benzene

CAS RN

138372-67-5
Record name 2,2'-(1,3-Phenylene)bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
Y Zhang, Z Yin, F Meng, J Yu, C You, S Yang, H Tan… - Organic …, 2017 - Elsevier
Two novel tetradentate platinum (II) 3,6-substituted salophen complexes of Pt-2 and Pt-3 were synthesized and characterized, in which the substituted group is a donor (D) unit of 4,4′-…
Number of citations: 25 www.sciencedirect.com
Y Zhang, F Meng, C You, S Yang, W Xiong, Y Wang… - Dyes and …, 2017 - Elsevier
Two novel tetradentate platinum (II) salophen complexes A and B, respectively substituted by dual donor-accepter frameworks of phenazine-triphenylamine in the heads and waists of …
Number of citations: 22 www.sciencedirect.com
X Chen, H Yang, C Yao, D Zhong, H Guo, X Yang… - Organic …, 2020 - Elsevier
Employing complimentary color phosphorescent emitters of the well-known FIrpic and new unsymmetrical orange emitter Ir-POB with 9-phenyl-9-phosphafluorene oxide (PhFlPO) …
Number of citations: 6 www.sciencedirect.com
N Li, Z Fan, Y Fang, L Li, Y Quan, Q Chen… - The Journal of …, 2017 - ACS Publications
The use of mixed hosts has been demonstrated to be an effective way to improve the efficiency of phosphorescent organic light-emitting diodes (PhOLEDs). In this study, a …
Number of citations: 11 pubs.acs.org
Z Hao, Y Liu, Y Huang, F Meng, Y Wang, H Tan… - Journal of …, 2017 - Elsevier
To tune excimer/aggregation emission and obtain single emissive dopants for white polymer light-emitting diodes (WPLEDs), two novel star-shaped dinuclear cyclometalated platinum (II…
Number of citations: 7 www.sciencedirect.com
R Bai, P Wang, X Meng, L He - Dyes and Pigments, 2021 - Elsevier
Counter-anion control has emerged as a facile approach to tune the properties of cationic iridium complexes for optoelectronic applications. Here we report sky-blue-emitting cationic …
Number of citations: 5 www.sciencedirect.com
G Fu, H Zheng, Y He, W Li, X Lü, H He - Journal of Materials Chemistry …, 2018 - pubs.rsc.org
In heteroleptic iridium(III)-complexes capable of near-infrared (NIR) emitting, elaboration of their ancillary ligands is under-explored. In this study, through OH-modification at the 3-…
Number of citations: 42 pubs.rsc.org
J Zhou, G Fu, Y He, L Ma, W Li, W Feng, X Lü - Journal of Luminescence, 2019 - Elsevier
Through the replacement of the β-diketonate Hbtfa (Hbtfa=4,4,4-trifluoro-3-hydroxy-1-phenylbutanone) with the bis-β-diketonate ligand H 2 btp (H 2 btp=1,3-bis(4,4,4-trifluoro-1,3-…
Number of citations: 24 www.sciencedirect.com
Z Jiao, M Yang, JY Wang, YZ Huang, P Xie… - Journal of Materials …, 2021 - pubs.rsc.org
A dpppy-protected (dpppy = 2,6-bis(diphenylphosphino)pyridine) d10–d10 heterooctanuclear cluster complex [Ag3Cu5(ebzcz)6(dpppy)3](ClO4)2 (Hebzcz = 1-(3,6-di-tert-butylcarbazol-…
Number of citations: 11 pubs.rsc.org
Y Wu, R Lin, M Iqbal, Y Jin, Y Huo… - Journal of Materials …, 2022 - pubs.rsc.org
“Like–Likes–Like” strategy for the design of electron transport materials and emitters with facilitated interlayer electron transport and improved eff ... - Journal of Materials Chemistry C (…
Number of citations: 6 pubs.rsc.org

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